molecular formula C15H16N2O4S B2701677 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380174-61-6

4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine

Numéro de catalogue B2701677
Numéro CAS: 2380174-61-6
Poids moléculaire: 320.36
Clé InChI: ULXDJXXCVZOXEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine, also known as AZD5423, is a small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It belongs to the class of drugs known as muscarinic receptor antagonists, which work by blocking the action of acetylcholine on muscarinic receptors in the airways.

Mécanisme D'action

4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine works by blocking the action of acetylcholine on muscarinic receptors in the airways. Muscarinic receptors are a type of receptor found in smooth muscle cells, including those in the airways. When acetylcholine binds to these receptors, it causes smooth muscle contraction, leading to airway narrowing. By blocking the action of acetylcholine on muscarinic receptors, 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine reduces airway narrowing and improves lung function.
Biochemical and Physiological Effects:
4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine has been shown to have several biochemical and physiological effects. In addition to its muscarinic receptor blocking activity, 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes from mast cells and eosinophils. It has also been shown to reduce the number of eosinophils in the airways, which are a type of white blood cell involved in the inflammatory response. These effects contribute to the anti-inflammatory and bronchodilatory activity of 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine for lab experiments is its specificity for muscarinic receptors, which allows for targeted manipulation of the airway smooth muscle. However, one limitation is that it may not fully replicate the complex pathophysiology of respiratory diseases, which involve multiple inflammatory pathways and cell types. Additionally, the use of animal models to study 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine may not fully reflect the response in humans.

Orientations Futures

There are several future directions for research on 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine. One area of interest is the potential for combination therapy with other drugs, such as corticosteroids, to achieve greater efficacy in the treatment of respiratory diseases. Another area of research is the development of more specific muscarinic receptor antagonists, which may have fewer side effects than currently available drugs. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine in humans.

Méthodes De Synthèse

The synthesis of 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine involves several steps, starting with the reaction of 3-methoxyphenylsulfonyl chloride with 3-aminopyridine to form 3-(3-methoxyphenylsulfonyl)pyridin-2-amine. This compound is then reacted with 3-azetidinone to form the final product, 4-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine. The synthesis method has been described in detail in a patent application by AstraZeneca, the company that developed 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine.

Applications De Recherche Scientifique

4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine has been the subject of several scientific studies, which have investigated its efficacy and safety in the treatment of respiratory diseases. In a phase II clinical trial, 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine was found to improve lung function in patients with COPD, with a favorable safety profile. Another study showed that 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine was effective in reducing airway hyperresponsiveness in patients with asthma. These studies suggest that 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine has potential as a treatment for respiratory diseases.

Propriétés

IUPAC Name

4-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-13-3-2-4-15(9-13)22(18,19)17-10-14(11-17)21-12-5-7-16-8-6-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXDJXXCVZOXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.